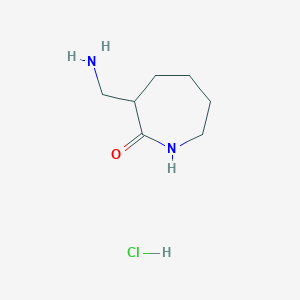

3-(Aminomethyl)azepan-2-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)azepan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-5-6-3-1-2-4-9-7(6)10;/h6H,1-5,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWFQXLPIOMVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137604-86-3 | |

| Record name | 3-(aminomethyl)azepan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide: 3-(Aminomethyl)azepan-2-one Hydrochloride

Executive Summary

3-(Aminomethyl)azepan-2-one hydrochloride (CAS: 1019354-01-8 for free base analog) is a specialized heterocyclic building block belonging to the class of

This molecule serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics (as a constrained lysine mimic) and protease inhibitors . Its unique geometry allows it to lock peptide backbones into specific conformations (e.g.,

Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule features two distinct nitrogen centers with vastly different electronic environments:

-

Exocyclic Primary Amine (

): Highly nucleophilic and basic ( -

Endocyclic Lactam Nitrogen (

): Non-basic and poor nucleophile due to resonance delocalization with the carbonyl. It remains inert under mild conditions but can be alkylated or hydrolyzed under forcing conditions.

Stereochemistry: The C3 position is a chiral center. While often supplied as a racemate (

Physicochemical Properties Table

| Property | Data / Description |

| IUPAC Name | 3-(Aminomethyl)azepan-2-one hydrochloride |

| Common Name | |

| CAS Number | 1019354-01-8 (Free Base) / Salt forms vary |

| Molecular Formula | |

| Molecular Weight | 142.20 g/mol (Free Base) / 178.66 g/mol (HCl Salt) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O) |

| pKa (Amine) | ~9.5 (Estimated, typical for primary alkyl amines) |

| pKa (Lactam) | ~ -0.5 to -1.0 (Protonation occurs on Oxygen) |

| Hygroscopicity | High (Store under desiccant) |

Synthetic Pathways

The synthesis of 3-(aminomethyl)azepan-2-one typically proceeds via the functionalization of the parent caprolactam ring. The most robust industrial route involves the reduction of a 3-cyano intermediate.

Core Synthetic Route: Nitrile Reduction

This pathway ensures the preservation of the seven-membered ring while introducing the aminomethyl group.

-

Protection: Caprolactam is N-protected (e.g., N-Boc or N-Trimethylsilyl) to prevent side reactions at the amide nitrogen.

- -Functionalization: The protected lactam is deprotonated with a strong base (LDA or LiHMDS) at -78°C to form the enolate, which is then trapped with a cyanating agent (e.g., tosyl cyanide or chlorosulfonyl isocyanate) to yield 3-cyanoazepan-2-one .

-

Reduction: The nitrile group is selectively hydrogenated using Raney Nickel or

in the presence of acid (to prevent secondary amine formation) or reduced with -

Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt.

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway via the 3-cyano intermediate.

Reactivity & Experimental Protocols

Chemoselectivity Profile

The molecule presents a "tale of two nitrogens." Successful application requires distinguishing between the reactive exocyclic amine and the stable lactam.

-

Acylation (Amide Coupling): The primary amine reacts rapidly with activated esters (NHS, HOBt) or acid chlorides. The lactam nitrogen does not interfere under standard coupling conditions (pH 7-9).

-

Lactam Ring Opening: The 7-membered ring is thermodynamically stable but can be opened by hydrolysis in boiling 6N HCl or strong alkali (

), yielding the corresponding -

Alkylation: The primary amine can be mono- or dialkylated. To alkylate the lactam nitrogen, the primary amine must first be protected (e.g., with Boc), followed by treatment with

and an alkyl halide.

Experimental Protocol: N-Acylation (Peptide Coupling)

Objective: Coupling 3-(aminomethyl)azepan-2-one HCl to a carboxylic acid (

Materials:

-

3-(Aminomethyl)azepan-2-one HCl (1.0 eq)

-

Carboxylic Acid (

) (1.1 eq) -

EDC

HCl (1.2 eq) -

HOBt (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

DMF (Dimethylformamide) (Anhydrous)

Procedure:

-

Dissolution: Dissolve the Carboxylic Acid in anhydrous DMF (

concentration) under nitrogen. -

Activation: Add EDC

HCl and HOBt. Stir at -

Neutralization: In a separate vial, dissolve 3-(aminomethyl)azepan-2-one HCl in minimal DMF and add DIPEA to liberate the free amine.

-

Coupling: Add the amine solution dropwise to the activated acid mixture.

-

Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by LC-MS (Look for mass

). -

Workup: Dilute with EtOAc, wash with

(to remove DMF), saturated

Reactivity Logic Map

Caption: Chemoselective reactivity pathways for the amine and lactam functionalities.

Applications in Medicinal Chemistry

Peptidomimetics & Foldamers

The 7-membered lactam ring acts as a conformational lock . When incorporated into a peptide chain via the aminomethyl group, it restricts the rotation of the backbone, often inducing a

Lysine Mimetics

The structure can be viewed as a "constrained lysine." The aminomethyl arm mimics the

-

Protease Inhibitors: Targeting serine proteases where a basic residue is required in the S1 pocket.

-

Integrin Antagonists: Mimicking the RGD (Arg-Gly-Asp) motif where the spacing between the basic nitrogen and the acidic group is critical.

Handling & Safety

-

Storage: The hydrochloride salt is hygroscopic . Store at -20°C or 4°C in a tightly sealed container, preferably under argon or nitrogen.

-

Stability: Solutions in water or DMSO are stable for days at room temperature. Avoid prolonged exposure to strong bases in protic solvents to prevent ring opening.

-

Safety: Treat as a potential irritant (Skin/Eye). Standard PPE (gloves, goggles, lab coat) is mandatory. No specific severe toxicity data is reported, but as a bioactive scaffold, handle with care.

References

-

PubChem. (n.d.). 3-(Aminomethyl)azepan-2-one. National Library of Medicine. Retrieved from [Link]

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron. (Contextual reference for azepan-2-one scaffolds).

The Strategic deployment of 3-(Aminomethyl)azepan-2-one Hydrochloride as a Premier Chiral Building Block in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of stereochemically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug discovery and development. The inherent chirality of biological targets necessitates the use of enantiomerically pure building blocks to ensure optimal efficacy and minimize off-target effects. Among the diverse arsenal of chiral synthons, 3-(aminomethyl)azepan-2-one hydrochloride has emerged as a particularly valuable scaffold, offering a unique combination of a constrained lactam ring and a versatile primary amine functionality. This guide provides a comprehensive technical overview of 3-(aminomethyl)azepan-2-one hydrochloride, encompassing its stereoselective synthesis, chiral resolution, and strategic applications in the synthesis of complex, high-value pharmaceutical agents.

The Molecular Architecture and Strategic Importance

3-(Aminomethyl)azepan-2-one, a derivative of caprolactam, possesses a chiral center at the C3 position. The hydrochloride salt form enhances its stability and handling characteristics. The strategic importance of this building block lies in the distinct functionalities it presents:

-

The Azepan-2-one (Caprolactam) Ring: This seven-membered lactam provides a rigid, three-dimensional framework that can be used to orient substituents in a precise and predictable manner. This conformational constraint is crucial for achieving high-affinity interactions with biological targets.

-

The C3-Aminomethyl Group: The primary amine at the C3 position serves as a key handle for introducing a wide array of substituents and for building out the molecular complexity of the target API. Its nucleophilicity allows for a variety of chemical transformations, including amidation, alkylation, and reductive amination.

The combination of these features makes 3-(aminomethyl)azepan-2-one a powerful tool for navigating the chemical space in the quest for novel therapeutics.

Pathways to Enantiopurity: Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 3-(aminomethyl)azepan-2-one is a critical first step in its utilization as a chiral building block. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers the most elegant and atom-economical approach to obtaining a single enantiomer. While specific routes for 3-(aminomethyl)azepan-2-one are often proprietary, the principles of asymmetric catalysis can be applied to its synthesis. One conceptual approach involves the asymmetric hydrogenation of a suitable prochiral precursor.

Conceptual Asymmetric Synthesis Workflow:

Caption: Conceptual workflow for the asymmetric synthesis of 3-(aminomethyl)azepan-2-one.

The choice of the chiral catalyst is paramount in determining the stereochemical outcome of the reaction. Catalysts based on transition metals like rhodium or ruthenium, complexed with chiral phosphine ligands (e.g., DuPhos, BINAP), are often employed for such transformations. The causality behind this choice lies in the ability of the chiral ligand to create a chiral environment around the metal center, which then directs the delivery of hydrogen to one face of the prochiral substrate, leading to the preferential formation of one enantiomer.

Chiral Resolution: Separating Enantiomers

Chiral resolution is a widely used industrial method for obtaining enantiomerically pure compounds.[1] This approach involves the separation of a racemic mixture into its constituent enantiomers.

A common and scalable method for resolving amines is through the formation of diastereomeric salts with a chiral resolving agent.[2][3] For a racemic mixture of 3-(aminomethyl)azepan-2-one, a chiral acid such as tartaric acid or its derivatives can be employed.[4][5]

The principle behind this technique is the reaction of the racemic base with an enantiomerically pure acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

Protocol for Diastereomeric Salt Resolution:

-

Salt Formation: Dissolve the racemic 3-(aminomethyl)azepan-2-one in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid).

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The choice of solvent is critical and often requires empirical optimization to achieve efficient separation.

-

Isolation of the Less Soluble Diastereomer: Isolate the crystallized salt by filtration.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically enriched free amine.

-

Isolation of the Enantiopure Product: Extract the free amine into an organic solvent and subsequently convert it to the hydrochloride salt by treatment with HCl.

This process is self-validating in that the optical purity of the resolved amine can be readily determined at each stage using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for separating enantiomers.[6][7] Lipases are a class of enzymes that are frequently used for the resolution of racemic amines and alcohols.[7] The underlying principle is the differential rate of reaction of the two enantiomers with a particular enzyme.

In a typical scenario, a lipase can be used to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The acylated and unacylated forms can then be separated based on their different chemical properties.

Conceptual Enzymatic Kinetic Resolution Workflow:

Caption: Conceptual workflow for the enzymatic kinetic resolution of 3-(aminomethyl)azepan-2-one.

The efficiency of this process is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is indicative of a highly selective and therefore synthetically useful transformation.

Strategic Applications in Drug Synthesis

The true value of 3-(aminomethyl)azepan-2-one hydrochloride as a chiral building block is demonstrated in its application in the synthesis of complex APIs. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds, particularly those targeting enzymes such as proteases and peptidases.

Case Study: A Key Component in Anticoagulant and Antidiabetic Drug Candidates

While specific proprietary syntheses cannot be detailed, the structural motif of 3-(aminomethyl)azepan-2-one is found in several patented drug candidates, particularly in the areas of anticoagulation (e.g., Factor Xa inhibitors) and diabetes (e.g., DPP-4 inhibitors).

In the context of Factor Xa inhibitors, the aminomethyl group can be used to append a key recognition element that binds to the S1 pocket of the enzyme, while the lactam ring serves as a rigid scaffold to orient other pharmacophoric groups. Similarly, in the design of DPP-4 inhibitors, the primary amine can mimic the N-terminus of the natural substrate, leading to potent and selective inhibition.

Illustrative Reaction Scheme:

A representative synthetic transformation involves the coupling of enantiopure 3-(aminomethyl)azepan-2-one with a carboxylic acid to form an amide bond. This is a fundamental reaction in the synthesis of many pharmaceuticals.

Sources

- 1. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions | MDPI [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

The Strategic Role of 3-(Aminomethyl)azepan-2-one in Modern Peptidomimetic Design

An In-Depth Technical Guide:

Abstract

The therapeutic potential of peptides is often hindered by their inherent pharmacological weaknesses, including poor metabolic stability and low bioavailability. Peptidomimetics—synthetic molecules that replicate the biological activity of peptides—offer a robust solution to these challenges.[1][2] This guide delves into the strategic application of a specific, conformationally constrained building block, 3-(Aminomethyl)azepan-2-one, a cyclic β-amino acid surrogate. We will explore its structural significance, its role in mimicking critical secondary structures, detailed synthetic and analytical protocols, and its potential to accelerate the development of next-generation therapeutics.

The Peptidomimetic Imperative: Overcoming Biological Barriers

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets.[1] However, their translation from discovery to clinical application is fraught with challenges.

-

Proteolytic Degradation: Natural peptides are rapidly cleaved by proteases in the gastrointestinal tract and serum, leading to very short in-vivo half-lives.[1]

-

Poor Membrane Permeability: The high polarity and molecular weight of many peptides prevent them from crossing cellular membranes to reach intracellular targets.

-

Conformational Flexibility: The inherent flexibility of linear peptides means they exist in a multitude of conformations in solution, only one of which is the "active" conformation. This can lead to reduced affinity and off-target effects.[2]

Peptidomimetic design seeks to systematically address these issues by modifying the peptide structure to create drug-like molecules that retain or enhance biological activity while possessing superior pharmacokinetic properties.[2][3] A cornerstone of this approach is the use of non-natural amino acids, particularly β-amino acids.

The Power of the β-Amino Acid Scaffold

β-amino acids are structural isomers of their α-amino acid counterparts, featuring an additional carbon atom in their backbone.[4][5] This seemingly minor alteration imparts profound and advantageous properties.

Table 1: Comparison of α-Peptides and β-Peptide Containing Mimetics

| Property | Natural α-Peptides | Peptidomimetics with β-Amino Acids | Rationale for Improvement |

| Proteolytic Stability | Low | High | The altered peptide backbone is not recognized by the active sites of most proteases.[5][6] |

| Structural Diversity | Limited to L-α-amino acids | Vast | The extra carbon atom allows for multiple stereoisomers and substitution patterns.[4][6] |

| Secondary Structure | Requires long sequences | Can form stable helices and turns with very short sequences.[5][7] | The backbone has a strong intrinsic propensity to fold into well-defined secondary structures. |

| Bioavailability | Generally Poor | Can be Improved | Enhanced stability and modified polarity can improve absorption and distribution.[1] |

The incorporation of cyclic β-amino acids, such as 3-(Aminomethyl)azepan-2-one, represents a further refinement of this strategy, offering unparalleled control over molecular conformation.[8]

Spotlight on 3-(Aminomethyl)azepan-2-one: A Scaffold for Conformational Rigidity

3-(Aminomethyl)azepan-2-one is a derivative of caprolactam, a seven-membered cyclic amide.[9][10] Its structure positions it as a powerful tool for inducing specific secondary structures within a peptide chain.

-

Structure: It consists of a seven-membered azepanone ring with an aminomethyl group at the C3 position. This structure effectively serves as a constrained β-amino acid, where the backbone atoms are locked in a specific orientation by the ring.

-

Key Function: Its primary role is to act as a β-turn mimetic . β-turns are secondary structures crucial for molecular recognition in many protein-protein interactions.[11] By replacing two amino acids in a sequence (positions i+1 and i+2) with a rigid scaffold like 3-(Aminomethyl)azepan-2-one, a researcher can force the peptide chain to adopt a stable, biologically active turn conformation.[12]

Experimental Protocols: Synthesis and Incorporation

The successful use of 3-(Aminomethyl)azepan-2-one requires robust synthetic and analytical methodologies. The overall workflow involves synthesizing the building block, incorporating it into a peptide sequence, and verifying the final product.

Protocol: Synthesis of Fmoc-Protected 3-(Aminomethyl)azepan-2-one

Causality: Direct incorporation into Solid-Phase Peptide Synthesis (SPPS) requires the amine to be protected with a base-labile group, typically Fmoc (9-fluorenylmethyloxycarbonyl).

-

Starting Material: Commercially available 3-(Aminomethyl)azepan-2-one.

-

Dissolution: Dissolve 1 equivalent of 3-(Aminomethyl)azepan-2-one in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the solution to 0°C in an ice bath and add 2.5 equivalents of sodium bicarbonate (NaHCO₃) to create a basic environment.

-

Fmoc Protection: Add 1.1 equivalents of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), dissolved in dioxane, dropwise to the stirring solution. The nucleophilic primary amine will attack the electrophilic carbonyl of the Fmoc-OSu.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Acidify the mixture with 1M HCl to a pH of ~2. Extract the aqueous layer three times with ethyl acetate. The protonated product will move to the organic layer.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography (silica gel, gradient of methanol in dichloromethane) to yield the pure, protected building block.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14]

Protocol: Incorporation into a Peptide via Fmoc-SPPS

Causality: SPPS allows for the sequential, controlled addition of amino acids to build a peptide chain on a solid support, enabling the synthesis of complex sequences.[15] This protocol assumes the use of a standard automated peptide synthesizer.

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin, depending on whether a C-terminal carboxylic acid or amide is desired. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the resin-bound amino acid, liberating a free amine.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

-

Coupling: Activate 3 equivalents of the next standard Fmoc-protected α-amino acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[16] Add this solution to the resin. The activated carboxyl group will react with the free amine on the resin to form a new peptide bond.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

-

Incorporation of the Mimetic: To incorporate the custom building block, use the synthesized Fmoc-protected 3-(Aminomethyl)azepan-2-one in the coupling step. A double coupling (repeating the coupling step twice) is recommended to ensure complete reaction due to potential steric hindrance.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing a high percentage of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Isolation: Centrifuge the mixture, decant the ether, and dry the crude peptide pellet under vacuum.

Structural and Functional Characterization

Rigorous characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetic.

Protocol: Mass Spectrometry Analysis

Causality: Mass spectrometry provides a precise measurement of the molecular weight of the synthesized compound, serving as the primary confirmation of its identity.[17][18]

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[19]

-

Data Acquisition: Acquire the mass spectrum. The observed mass should correspond to the calculated theoretical mass of the peptidomimetic. High-resolution mass spectrometry can confirm the elemental composition.

-

Tandem MS (MS/MS): To confirm the sequence, select the parent ion and subject it to fragmentation (e.g., collision-induced dissociation).[17] The resulting fragment ions (b- and y-ions) can be analyzed to verify the sequence of amino acids and the correct incorporation of the 3-(Aminomethyl)azepan-2-one moiety.

Table 2: Example Mass Spectrometry Data

| Compound | Theoretical Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Deviation (ppm) |

| Ac-Tyr-(Aza)-Phe-NH₂* | 481.2503 | 481.2509 | 1.2 |

*Where (Aza) represents the incorporated 3-(Aminomethyl)azepan-2-one residue.

Protocol: NMR Spectroscopy Analysis

Causality: NMR spectroscopy is the most powerful technique for determining the three-dimensional solution structure of a molecule.[13][20] It provides definitive proof of the desired β-turn conformation.

-

Sample Preparation: Dissolve the purified peptidomimetic in a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O).

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides initial information on the chemical environment of all protons. The presence of distinct, well-dispersed amide proton signals is often an indicator of a stable, folded structure.[21]

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close to each other in space (< 5 Å), even if they are far apart in the sequence. A strong NOE between the amide proton of residue i+3 and the alpha proton of residue i is the classic signature of a β-turn.

-

-

Structure Calculation: The distance restraints derived from NOESY data are used as input for molecular modeling software to calculate a family of 3D structures consistent with the experimental data.

Conclusion and Future Perspectives

3-(Aminomethyl)azepan-2-one represents a highly valuable, pre-organized scaffold for modern peptidomimetic design. Its ability to enforce a stable β-turn conformation allows researchers to lock a peptide into its bioactive structure, thereby enhancing receptor affinity and specificity.[12] The incorporation of this and similar cyclic β-amino acid surrogates directly addresses the core liabilities of peptide therapeutics, leading to compounds with significantly improved proteolytic resistance and drug-like properties.[6][8]

Future work will likely focus on developing a wider array of substituted azepanone scaffolds to allow for precise positioning of various side-chains, further expanding the chemical space accessible to drug designers. As synthetic methodologies become more streamlined, these powerful building blocks will play an increasingly critical role in the development of novel therapeutics for a wide range of diseases, from cancer to metabolic disorders.

References

- Chatterjee, S., et al. (2008). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 15(29), 3086-3103.

- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005).

- Bentham Science Publishers. (n.d.).

- Checco, J. W., & Gellman, S. H. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

- ResearchGate. (n.d.).

- Fülöp, F. (2013). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.

- National Center for Biotechnology Information. (n.d.). 3-(Aminomethyl)azepan-2-one. PubChem.

- Aletti, F., et al. (2023). Peptidomics.

- Wikipedia. (n.d.). Peptidomimetic.

- Z-Kubiak, M., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Journal of Peptide Science, 17(8), 582-589.

- Seebach, D., et al. (2004). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 37(8), 596-607.

- Angel, T. E., et al. (2012). Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery. Clinical Proteomics, 9(1), 1.

- Scott, B. O., & Siegmund, A. C. (1999). The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations. Molecular Diversity, 4(3), 227-236.

- BioPharmaSpec. (n.d.). Peptidomics in Drug Discovery.

- University of Cambridge. (n.d.). Peptidomics and Proteomics Core. Institute of Metabolic Science.

- Li, L., & Sweedler, J. V. (2008). Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods. Mass Spectrometry Reviews, 27(1), 1-20.

- Asakura, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(19), 4488.

- Kumar, V., & Arora, S. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry, 2021(24), 3449-3471.

- Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. Molecules, 25(11), 2649.

- Manelfi, E., et al. (2021). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. ACS Medicinal Chemistry Letters, 12(10), 1546-1553.

- Kumar, A., et al. (2020).

- ResearchGate. (n.d.). Synthesis of Polymyxin-Inspired Peptidomimetics. Request PDF.

- Tsuihiji, K., et al. (2023). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. International Journal of Molecular Sciences, 24(13), 10831.

- Apostolopoulos, V., et al. (2016). Peptides and Peptidomimetics for Antimicrobial Drug Design. Pharmaceuticals, 9(4), 62.

- Wikipedia. (n.d.). Caprolactam.

- Life Chemicals. (2021). Peptidomimetics in Modern Drug Discovery.

- Cai, J., et al. (2020). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Molecules, 25(17), 3943.

- Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current Opinion in Chemical Biology, 2(4), 441-452.

- Leman, P. (n.d.). Peptidomimetic Drug Design. Longdom Publishing.

- Lee, Y. S., & Lee, C. W. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(16), 4967.

- Manelfi, E., et al. (2021). Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike- ACE2 interaction. ChemRxiv.

- Valco Group. (n.d.). Manufacturing process of Caprolactam.

- Manchester Organics. (n.d.). 1-(3-Aminopropyl)azepan-2-one.

- Gomes, P., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(4), 319.

- Matrix Fine Chemicals. (n.d.). AZEPAN-2-ONE. CAS 105-60-2.

- ResearchGate. (n.d.). 1 H NMR spectra of 2-aminomethyl-18-crown-6 in (A) DMF-d7 and (B) CDCl 3. Scientific diagram.

- Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

- Begum, S., et al. (2013). Secondary Metabolites From Different Extractives of Stereospermum suaveolens. Journal of the Chilean Chemical Society, 58(1), 1581-1583.

- Jackson-Ayotunde, P. L., et al. (2015). NMR of the Enaminones. Bentham Science Publishers.

- De la Cruz, C., & Gotor, V. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5153.

- Li, J., et al. (2020). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Journal of Chemical Research, 44(5-6), 263-268.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. longdom.org [longdom.org]

- 3. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]

- 9. Caprolactam - Wikipedia [en.wikipedia.org]

- 10. atamankimya.com [atamankimya.com]

- 11. wjarr.com [wjarr.com]

- 12. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 14. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Peptidomics and Proteomics Core | Institute of Metabolic Science [mrl.ims.cam.ac.uk]

- 20. eurekaselect.com [eurekaselect.com]

- 21. banglajol.info [banglajol.info]

A Technical Guide to the Structural Analysis of 7-Membered Lactam Amino Acid Analogues

Abstract

Seven-membered lactam amino acid analogues, built upon the azepan-2-one core, represent a critical class of scaffolds in medicinal chemistry and drug development. Their inherent conformational flexibility, coupled with the potential for stereochemical diversity, makes them attractive building blocks for peptidomimetics and other bioactive molecules. A thorough understanding of their three-dimensional structure is paramount for rational drug design, enabling the precise positioning of functional groups to optimize target engagement and pharmacological properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art methodologies for the structural elucidation of these complex molecules. We will delve into the causality behind experimental choices, presenting a multi-faceted approach that integrates X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods, and computational modeling to achieve a holistic and validated structural understanding.

Introduction: The Significance of Conformation in 7-Membered Lactams

The seven-membered ring of azepan-2-one analogues is not planar and can adopt a variety of conformations, with the chair and boat forms being the most common.[1] The specific conformation adopted by a given analogue is influenced by the nature and position of substituents on the ring. This conformational preference directly impacts the spatial orientation of amino acid side chains and other functional groups, thereby dictating the molecule's ability to interact with biological targets.

The synthesis of these complex molecules often involves multi-step processes, including methods like ring-closing metathesis.[2] Given the potential for multiple stereocenters, a robust analytical workflow is essential to confirm the desired stereochemistry and conformational landscape. This guide will walk through the key techniques that, when used in concert, provide a comprehensive and reliable structural picture.

The Synergy of Analytical Techniques: A Multi-Pillar Approach

No single technique can fully capture the structural nuances of flexible seven-membered lactam systems. A truly authoritative understanding is achieved through the strategic integration of complementary methods. This guide is structured around a workflow that leverages the strengths of each technique to build a cohesive and validated structural model.

Figure 1: Integrated workflow for the structural analysis of 7-membered lactam analogues.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and torsional angles.[3] This technique is invaluable for establishing the relative stereochemistry of chiral centers and identifying the preferred conformation in the crystalline form.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

-

Solvent Selection: Begin with a solvent in which the compound is moderately soluble. A common starting point is slow evaporation from a solution in a solvent like ethyl acetate or a mixture of solvents (e.g., dichloromethane/hexane).[4]

-

Techniques: Vapor diffusion (liquid-liquid or liquid-vapor) and slow cooling of a saturated solution are effective methods.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters against the experimental data. The final refined structure provides a detailed three-dimensional model of the molecule.[5]

-

Causality and Interpretation

The solid-state conformation observed by X-ray crystallography represents a low-energy state, but it may not be the only conformation present in solution.[1] Crystal packing forces can influence the observed conformation. Therefore, it is crucial to complement these findings with solution-state studies. Despite this, the crystal structure provides an invaluable starting point for computational modeling and a definitive reference for stereochemistry.

NMR Spectroscopy: Unraveling Solution-State Conformation and Dynamics

NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution.[6] For 7-membered lactam analogues, a combination of one- and two-dimensional NMR experiments can provide insights into through-bond and through-space connectivities, which are essential for conformational analysis.

Key NMR Experiments and Their Rationale

| Experiment | Information Gained | Rationale for 7-Membered Lactams |

| ¹H NMR | Chemical shifts, coupling constants (³JHH) | Dihedral angles from Karplus relationship, preliminary conformational insights. |

| COSY | ¹H-¹H scalar couplings | Establishes proton connectivity within the ring system. |

| TOCSY | Correlation of all protons within a spin system | Useful for assigning complex or overlapping proton signals. |

| NOESY/ROESY | Through-space ¹H-¹H correlations (< 5 Å) | Key for determining spatial proximity of protons and defining the overall ring conformation (e.g., chair vs. boat). |

| ¹³C NMR | Chemical shifts | Provides information on the carbon framework and can be sensitive to conformational changes. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Helps in assigning quaternary carbons and confirming the overall structure. |

Experimental Protocol: Conformational Analysis by NMR

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz is recommended for better resolution).

-

Data Analysis:

-

Signal Assignment: Use HSQC and HMBC to assign all ¹H and ¹³C resonances.

-

Coupling Constant Analysis: Measure ³JHH values from the high-resolution ¹H spectrum. Use the Karplus equation to estimate dihedral angles.

-

NOE/ROE Analysis: Integrate cross-peaks in the NOESY or ROESY spectrum to obtain distance restraints. Strong NOEs indicate close spatial proximity.

-

-

Structure Calculation: Use the experimental distance and dihedral angle restraints as input for molecular modeling programs to generate a family of low-energy solution conformations.

Figure 2: Workflow for determining solution conformation using NMR data.

Chiroptical Methods: Assigning Absolute Configuration

While X-ray crystallography can determine the relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are crucial for establishing the absolute configuration of chiral molecules, especially when a suitable crystal for X-ray analysis cannot be obtained.[7]

The Power of ECD and VCD

-

ECD Spectroscopy: Measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

-

VCD Spectroscopy: The infrared analogue of ECD, VCD measures the differential absorption of left and right circularly polarized infrared radiation. It provides information about the stereochemistry of vibrational modes.

Experimental and Computational Protocol

-

Experimental Spectra: Record the experimental ECD and/or VCD spectra of the enantiopure compound in a suitable solvent.

-

Computational Modeling:

-

Generate a set of low-energy conformers for both possible enantiomers (R and S configurations at the chiral centers) using computational methods (e.g., DFT).

-

For each conformer, calculate the theoretical ECD and VCD spectra.

-

Boltzmann-average the calculated spectra based on the relative energies of the conformers.

-

-

Comparison and Assignment: Compare the calculated spectra for the R and S enantiomers with the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration.[7]

Computational Modeling: Bridging Experiment and Theory

Computational modeling is an indispensable tool that integrates and refines the data obtained from experimental techniques.[8] It allows for the exploration of the conformational landscape, the calculation of relative energies of different conformers, and the prediction of spectroscopic properties.

Methodologies and Applications

-

Conformational Search: Algorithms like molecular mechanics (MM) or a combination of MM and quantum mechanics (QM) can be used to systematically search for all possible low-energy conformations of the 7-membered lactam ring.[9][10]

-

Geometry Optimization and Energy Calculation: High-level quantum mechanical methods, such as Density Functional Theory (DFT), are used to optimize the geometry and calculate the relative energies of the conformers identified in the conformational search.[8]

-

NMR Chemical Shift and Coupling Constant Prediction: DFT calculations can predict NMR chemical shifts and coupling constants, which can be compared with experimental values to validate the proposed solution-state conformation.[11]

-

Prediction of Chiroptical Spectra: As mentioned earlier, computational methods are essential for predicting ECD and VCD spectra to determine absolute configuration.

Figure 3: The central role of computational modeling in validating experimental data.

Conclusion: A Holistic and Validated Approach

The structural analysis of 7-membered lactam amino acid analogues requires a multi-pronged approach that leverages the strengths of various analytical techniques. By integrating the definitive solid-state information from X-ray crystallography, the dynamic solution-state picture from NMR spectroscopy, the unambiguous stereochemical assignment from chiroptical methods, and the energetic and predictive power of computational modeling, researchers can build a comprehensive and self-validating structural model. This detailed understanding is fundamental to the successful design and development of novel therapeutics based on this versatile and promising scaffold.

References

-

A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (2014). New Journal of Chemistry (RSC Publishing). Retrieved February 13, 2026, from [Link]

-

Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (2014). New Journal of Chemistry (RSC Publishing). Retrieved February 13, 2026, from [Link]

-

Stereochemistry and Chiroptical Properties of - Amanote Research. (n.d.). Amanote Research. Retrieved February 13, 2026, from [Link]

-

Pressure-Induced Polymorphism of Caprolactam: A Neutron Diffraction Study. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. (2023). Organic Letters - ACS Publications. Retrieved February 13, 2026, from [Link]

-

Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Pressure-Induced Polymorphism of Caprolactam: A Neutron Diffraction Study. (n.d.). Retrieved February 13, 2026, from [Link]

-

Synthesis of chiral lactams by asymmetric nitrogen insertion. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. Retrieved February 13, 2026, from [Link]

-

Lactam - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved February 13, 2026, from [Link]

-

Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024). Organic Letters - ACS Publications. Retrieved February 13, 2026, from [Link]

-

Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

A New Systematization of the Conformational Behavior of Seven-Membered Rings. Isoclinal Anomeric and Related Orientations(1). (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

Conformations of Seven-Membered Rings. Benzocycloheptenes. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

-

Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. Retrieved February 13, 2026, from [Link]

-

Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021). Frontiers. Retrieved February 13, 2026, from [Link]

-

Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

(PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). Retrieved February 13, 2026, from [Link]

-

Structural Insights for β-Lactam Antibiotics. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Virtual Screening Expands the Non-Natural Amino Acid Palette for Peptide Optimization. (n.d.). Retrieved February 13, 2026, from [Link]

-

Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis and structural study of 6-amino-1,4,6,7-tetrahydroimidazo[4,5- b]pyridin-5-ones. (n.d.). Retrieved February 13, 2026, from [Link]

-

Chemical Evolution of Natural Product for Discovery and Mechanistic Exploration of Antibiotic against MRSA. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

Sources

- 1. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. auremn.org.br [auremn.org.br]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 9. A New Systematization of the Conformational Behavior of Seven-Membered Rings. Isoclinal Anomeric and Related Orientations(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Literature review of 3-(Aminomethyl)azepan-2-one hydrochloride synthesis

Literature Review & Technical Guide: Synthesis of 3-(Aminomethyl)azepan-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the synthetic strategies for 3-(aminomethyl)azepan-2-one hydrochloride (also known as

Introduction & Chemical Identity

-

Common Names:

-(Aminomethyl)caprolactam HCl, 3-Aminomethyl-hexahydro-2H-azepin-2-one HCl[1][2] -

Molecular Formula: C

H -

CAS Number (Free Base): 17331-66-7 (Analogous reference)[1][2][3]

-

Structure: A 7-membered lactam ring with a primary aminomethyl group attached at the C3 position (alpha to the carbonyl).[1][3][4]

Pharmaceutical Relevance: The 3-(aminomethyl)azepan-2-one scaffold serves as a conformational constraint in drug design.[1][2] By restricting the flexibility of the lysine side chain, it enhances binding affinity and selectivity in protease inhibitors.[3][4][5] It is a critical building block for "Design of Thrombin Inhibitors" and novel antibiotics targeting bacterial cell wall synthesis.[4][5]

Retrosynthetic Analysis

To design a scalable synthesis, we must disconnect the molecule at its most strategic bonds.[3][4][5]

-

Strategy A (Ring Construction): Disconnection of the amide bond suggests a linear precursor (substituted lysine).[3][4][5] However, cyclization of lysine derivatives typically yields

-amino caprolactam (amino group on the ring), not the aminomethyl derivative.[3][4][5] -

Strategy B (Ring Expansion): Beckmann rearrangement of 2-(aminomethyl)cyclohexanone.[1][3][4][5] This route is plagued by regioselectivity issues (migration of C2 vs. C6).[1][3][4][5]

-

Strategy C (C-C Bond Formation): Functionalization of the pre-formed caprolactam ring at the

-position.[1][3][4] This is the most reliable method for introducing the exocyclic methylene amine.[4][5]

Figure 1: Retrosynthetic logic favoring direct

Core Synthetic Strategy: Enolate Alkylation[2]

The "Gold Standard" protocol involves the generation of the lithium enolate of caprolactam followed by reaction with a protected aminomethyl electrophile, specifically N-(bromomethyl)phthalimide .[3]

Why this route?

-

Regiocontrol: Alkylation occurs exclusively at the C3 (

) position.[3][4][5] -

Stability: The phthalimide group protects the nitrogen from side reactions during alkylation.[4][5]

-

Scalability: Caprolactam is an inexpensive commodity chemical.[2][3][4][5]

Reaction Scheme

-

Protection/Deprotonation: Caprolactam + 2 eq.[2][4][5] LDA

Dianion (or N-silyl protection + 1 eq. LDA).[1][3][4][5] -

Alkylation: Enolate + N-(Bromomethyl)phthalimide

3-(Phthalimidomethyl)caprolactam.[1][2][3][4][5] -

Deprotection: Hydrazinolysis (Ing-Manske)

Free amine.[1][2][3][4][5] -

Salt Formation: HCl

Final Product.[1][2][4][5]

Detailed Experimental Protocol

Safety Note: Handle LDA and hydrazine with extreme care.[2][3][4][5] Perform all reactions under inert atmosphere (Argon/Nitrogen).

Step 1: Synthesis of 3-(Phthalimidomethyl)azepan-2-one

-

Equipment Setup: Flame-dried 500 mL 3-neck round-bottom flask, magnetic stir bar, low-temperature thermometer, argon inlet.

-

Enolate Generation:

-

Charge flask with Diisopropylamine (1.1 eq) and anhydrous THF (tetrahydrofuran) .[1][3][4][5]

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (2.2 eq) dropwise.[1][2][3][4][5] Stir for 30 mins to form LDA. Note: 2 equivalents are used to deprotonate the lactam Nitrogen first, then the alpha-Carbon.[3]

-

-

Substrate Addition:

-

Alkylation:

-

Dissolve N-(Bromomethyl)phthalimide (1.0 eq) in THF.

-

Add slowly to the enolate mixture.

-

Allow the reaction to warm slowly to room temperature over 12 hours.

-

-

Workup:

Step 2: Deprotection to 3-(Aminomethyl)azepan-2-one[1][2]

-

Hydrazinolysis:

-

Isolation:

-

Purification of Salt:

Characterization & Data Tables

| Test | Expected Result | Interpretation |

| Confirms aminomethyl side chain.[1][2] | ||

| Confirms alpha-substitution.[1][2][3][4][5] | ||

| IR Spectroscopy | 1650 cm | Intact lactam ring.[1][3][4][5] |

| Mass Spec (ESI) | [M+H] | Matches C |

| Melting Point | >200°C (dec) | Typical for HCl salts.[1][3][4][5] |

Critical Pathway Visualization

Figure 2: Step-by-step reaction workflow.

Troubleshooting & Optimization

-

Poly-alkylation: If dialkylation is observed, ensure the temperature is strictly maintained at -78°C during the addition of the electrophile.

-

Solubility: The HCl salt is highly water-soluble.[1][2][4] Avoid aqueous workups in the final step; use precipitation from dry ethanol/ether.[4][5]

-

Racemization: This synthesis produces a racemate .[2][3][4][5] If the (S)-enantiomer is required for biological activity (mimicking L-Lysine), resolution via chiral HPLC or fractional crystallization with tartaric acid is necessary after Step 2.[1][3][4][5]

References

-

Alkylation of Lactam Enolates

-

Phthalimidomethylation Reagents

-

Synthesis of Alpha-Substituted Caprolactams

-

Pharmaceutical Applications (Thrombin Inhibitors)

Author's Note: This guide synthesizes classical organic methodology with specific application to the 7-membered ring system. The enolate route is superior to ring expansion for this specific regioisomer.

Sources

Bioactivity of Aminomethyl-Substituted Caprolactam Derivatives

Technical Guide & Whitepaper

Executive Summary

The caprolactam scaffold (hexahydro-2H-azepin-2-one) represents a privileged structure in medicinal chemistry, serving as a rigid conformational constraint that mimics peptide turns and restricts the flexibility of pendant pharmacophores. While widely recognized as the monomer for Nylon-6, its aminomethyl-substituted and

This guide analyzes the bioactivity of these derivatives, specifically focusing on three critical therapeutic axes:

-

Epigenetic Modulation: Caprolactam-based Histone Deacetylase (HDAC) inhibitors.

-

Oncology: Bengamide analogues targeting Methionine Aminopeptidase (MetAP).

-

Antimicrobial Peptidomimetics: Cationic lysine-lactam polymers and membrane-disrupting agents.

Structural Classes & Pharmacophore Analysis

To understand the bioactivity, we must first distinguish the specific substitution patterns of the aminomethyl-caprolactam scaffold.

| Class | Structure Description | Key Pharmacological Role |

| Amine group at C3 (chiral center). Also known as L-Lysine Lactam .[1] | Peptide backbone constraint; mimics L-Lysine but prevents proteolysis. | |

| Amine linked via methylene bridge to the Lactam Nitrogen ( | Linker strategy; often used to attach "Cap" groups in HDAC inhibitors or as prodrug moieties. | |

| C-Aminomethyl Derivatives | -CH |

The "Lysine Lactam" Constraint

The most bioactive derivative is L-

Core Bioactivity I: HDAC Inhibition (Anticancer)

Caprolactam derivatives have found significant success as Histone Deacetylase (HDAC) inhibitors . In these molecules, the caprolactam ring functions as the "Cap" group —the surface recognition domain that sits at the rim of the enzyme's active site tunnel.

Mechanism of Action

HDAC inhibitors typically follow a pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .

-

The Caprolactam Role: It interacts with hydrophobic residues on the enzyme surface. Its 7-membered ring provides a unique steric bulk that differentiates it from standard phenyl-based caps.

-

The Aminomethyl Linker: An aminomethyl or amide linker connects the caprolactam to the ZBG (often a hydroxamic acid). This spacing is critical to reach the catalytic Zn

ion at the bottom of the pocket.

Visualization: HDAC Inhibition Pathway

The following diagram illustrates the structural logic of Caprolactam-based HDAC inhibitors.

Figure 1: Pharmacophore assembly of Caprolactam-based HDAC inhibitors.

Core Bioactivity II: Bengamide Analogues (Antitumor)

Bengamides are natural products isolated from marine sponges (Jaspis sp.) that exhibit potent antitumor activity. The natural structure contains a caprolactam-like ring. Synthetic derivatives using

-

Target: Methionine Aminopeptidases (MetAP1 and MetAP2).

-

Effect: Inhibition of angiogenesis and tumor cell proliferation.

-

Key Insight: The caprolactam ring replaces the succinimide or lactam moiety of the natural product, improving metabolic stability while retaining the H-bond network required for MetAP binding.

Core Bioactivity III: Antimicrobial Peptidomimetics

Cationic peptides are effective antimicrobials but suffer from rapid proteolytic degradation. Poly(L-lysine lactam) and aminomethyl-substituted monomers offer a solution.

-

Mechanism: The protonated amine groups (at physiological pH) disrupt bacterial cell membranes via electrostatic interaction with anionic phospholipids (LPS in Gram-negatives, Teichoic acids in Gram-positives).

-

Advantage: The lactam ring prevents recognition by standard proteases (trypsin/chymotrypsin), significantly increasing the in vivo half-life compared to linear poly-lysine.

Synthesis Protocols

The synthesis of these derivatives often starts from L-Lysine or Cyclohexanone. Below is the workflow for accessing the key

Figure 2: Synthetic route to the privileged Alpha-Amino-Caprolactam scaffold.

Experimental Protocols

Protocol: HDAC Inhibition Fluorometric Assay

Purpose: To determine the IC

Reagents:

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

). -

Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

-

Developer Solution: Trypsin/Trichostatin A.

Procedure:

-

Preparation: Dilute caprolactam derivatives in DMSO to 100x final concentration.

-

Incubation: In a 96-well black plate, mix 10

L of enzyme solution (HDAC1/6) with 0.5 -

Reaction: Add 40

L of Fluorogenic Substrate (20 -

Development: Add 50

L of Developer Solution to stop deacetylation and release the fluorophore. Incubate for 15 min at room temperature. -

Measurement: Read fluorescence at Ex/Em = 360/460 nm.

-

Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to calculate IC

.

Protocol: Antimicrobial MIC Determination (Broth Microdilution)

Purpose: To assess the bioactivity of aminomethyl-caprolactams against S. aureus and E. coli.

Procedure:

-

Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Add 50

L of CAMHB to columns 2-12 of a 96-well plate. -

Compound Addition: Add 100

L of 2x stock solution of the caprolactam derivative to column 1. Perform serial 2-fold dilutions from column 1 to 10. -

Inoculation: Add 50

L of diluted bacterial suspension to all wells. Final volume = 100 -

Controls: Column 11 = Growth Control (no drug). Column 12 = Sterility Control (no bacteria).

-

Incubation: 37°C for 16-20 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Quantitative Data Summary

The following table summarizes reported bioactivities for key caprolactam derivatives found in literature.

| Compound Class | Target / Organism | Activity Metric | Reference |

| SAHA-like Caprolactam | HDAC1 (Human) | IC | [1] |

| Bengamide Analogue | MDA-MB-231 (Breast Cancer) | IC | [2] |

| Poly(Lysine Lactam) | S. aureus (Gram +) | MIC = 12.5 | [3] |

| Poly(Lysine Lactam) | E. coli (Gram -) | MIC = >100 | [3] |

Note: Caprolactam derivatives generally show higher potency against Gram-positive bacteria due to the lack of an outer membrane barrier.

References

-

Structures of selective HDAC inhibitors with various linkers and cap groups. ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of caprolactam-modified bengamide analogues. ChemMedChem. Available at: [Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. MDPI. Available at: [Link]

-

Synthesis and evaluation of unsaturated caprolactams as interleukin-1beta converting enzyme (ICE) inhibitors. PubMed. Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-(Aminomethyl)azepan-2-one Hydrochloride: A Detailed Protocol and Application Guide

Introduction

3-(Aminomethyl)azepan-2-one, a derivative of ε-caprolactam, represents a valuable building block in medicinal chemistry and drug development.[1] The presence of a primary aminomethyl group on the lactam ring offers a versatile handle for the synthesis of a diverse array of more complex molecules, including peptidomimetics and other compounds with potential therapeutic applications.[2] This document provides a comprehensive guide to the synthesis of 3-(Aminomethyl)azepan-2-one as its hydrochloride salt, designed for researchers and professionals in the field. The protocol is structured to not only provide a step-by-step procedure but also to offer insights into the rationale behind the chosen synthetic strategy and methodologies, ensuring both clarity and scientific rigor.

Synthetic Strategy Overview

The synthesis of 3-(Aminomethyl)azepan-2-one hydrochloride can be efficiently achieved through a multi-step process commencing with the functionalization of the azepan-2-one (ε-caprolactam) scaffold. While several synthetic routes are conceivable, the Gabriel synthesis stands out as a robust and reliable method for the introduction of a primary amine, effectively preventing the common issue of over-alkylation.[3][4]

The chosen strategy involves three key stages:

-

Halogenation of a Precursor : Synthesis of the key intermediate, 3-(bromomethyl)azepan-2-one, from a suitable starting material.

-

Gabriel Amine Synthesis : Introduction of the protected amino group via nucleophilic substitution with potassium phthalimide.[5]

-

Deprotection and Salt Formation : Liberation of the primary amine using the Ing-Manske procedure followed by conversion to the stable hydrochloride salt.[6]

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 3-(Aminomethyl)azepan-2-one hydrochloride.

Detailed Experimental Protocol

Part A: Synthesis of 3-(Bromomethyl)azepan-2-one (Precursor)

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (example scale) | Moles (mmol) |

| 3-(Hydroxymethyl)azepan-2-one | 143.18 | 10.0 g | 69.8 |

| Phosphorus tribromide (PBr₃) | 270.69 | 7.2 mL (23.3 g) | 86.0 |

| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 10 g | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-(hydroxymethyl)azepan-2-one (10.0 g, 69.8 mmol) in 200 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (7.2 mL, 86.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 50 mL of crushed ice, followed by 100 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)azepan-2-one.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.

Part B: Gabriel Synthesis of 3-(Phthalimidomethyl)azepan-2-one (Intermediate)

This step involves the nucleophilic substitution of the bromide with potassium phthalimide. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this Sₙ2 reaction.[4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (example scale) | Moles (mmol) |

| 3-(Bromomethyl)azepan-2-one | 206.08 | 10.0 g | 48.5 |

| Potassium phthalimide | 185.22 | 9.9 g | 53.4 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 3-(bromomethyl)azepan-2-one (10.0 g, 48.5 mmol) and potassium phthalimide (9.9 g, 53.4 mmol).

-

Add 150 mL of anhydrous DMF and stir the suspension at 80 °C under a nitrogen atmosphere for 6-8 hours, or until TLC analysis indicates the consumption of the starting bromide.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the solid in a vacuum oven to yield 3-(phthalimidomethyl)azepan-2-one.

Part C: Deprotection via Ing-Manske Procedure

The phthalimide protecting group is efficiently removed using hydrazine hydrate in an alcoholic solvent.[6] This method is generally milder than acidic or basic hydrolysis.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (example scale) | Moles (mmol) |

| 3-(Phthalimidomethyl)azepan-2-one | 272.29 | 10.0 g | 36.7 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 3.7 mL (~3.8 g) | ~74.0 |

| Ethanol (95%) | 46.07 | 200 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

Suspend 3-(phthalimidomethyl)azepan-2-one (10.0 g, 36.7 mmol) in 200 mL of 95% ethanol in a 500 mL round-bottom flask.

-

Add hydrazine hydrate (3.7 mL, ~74.0 mmol) and heat the mixture to reflux for 4 hours. A voluminous white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~1-2 to dissolve any remaining solids and protonate the product amine.

-

Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.

Part D: Formation and Purification of the Hydrochloride Salt

The final step involves the purification of the hydrochloride salt.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (example scale) |

| Crude 3-(Aminomethyl)azepan-2-one HCl | - | From previous step |

| Isopropanol | 60.10 | As needed |

| Diethyl ether | 74.12 | As needed |

Procedure:

-

Dissolve the crude solid from Part C in a minimal amount of hot isopropanol.

-

Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

-

If crystallization is slow, add diethyl ether as an anti-solvent until turbidity is observed, then allow it to stand.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Characterization Data

The final product, 3-(Aminomethyl)azepan-2-one hydrochloride, should be characterized by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol [7] |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (D₂O) | δ (ppm): ~3.4-3.2 (m, 3H, CH₂-N and CH-CH₂NH₃⁺), ~3.1-2.9 (m, 2H, CH₂-NH₃⁺), ~2.1-1.5 (m, 6H, lactam ring CH₂) (Predicted based on similar structures) |

| ¹³C NMR (D₂O) | δ (ppm): ~178 (C=O), ~50 (CH-CH₂NH₃⁺), ~45 (CH₂-N), ~40 (CH₂-NH₃⁺), ~35, ~28, ~25 (lactam ring CH₂) (Predicted based on similar structures and general chemical shift tables)[8][9] |

Reaction Mechanism Visualization

The core of this synthesis is the Gabriel reaction, which proceeds through an Sₙ2 mechanism followed by a nucleophilic acyl substitution during deprotection.

Caption: Mechanism of the Gabriel synthesis and subsequent hydrazinolysis.

Safety and Handling

It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

-

Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

-

Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen.[5] Handle with extreme caution, avoiding inhalation, ingestion, and skin contact.[3]

-

Potassium phthalimide: Can cause skin and eye irritation.[4] Avoid inhalation of dust.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in bromination step | Incomplete reaction; moisture in the reaction; degradation of PBr₃. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly distilled PBr₃. Increase reflux time if necessary. |

| Low yield in Gabriel reaction | Incomplete reaction; poor quality of DMF or potassium phthalimide. | Use anhydrous DMF. Ensure potassium phthalimide is dry. Increase reaction temperature or time. |

| Incomplete deprotection | Insufficient hydrazine; short reaction time. | Use a larger excess of hydrazine hydrate. Increase reflux time and monitor by TLC. |

| Difficulty in final purification | Contamination with phthalhydrazide or other byproducts. | Ensure complete removal of phthalhydrazide by filtration. The product can be further purified by recrystallization from a different solvent system (e.g., ethanol/ether). |

References

-

Gabriel Synthesis. (2023). In Chemistry LibreTexts. Retrieved from [Link]

-

Gabriel synthesis. (2024). In Wikipedia. Retrieved from [Link]

-

The Gabriel Synthesis. (n.d.). In Chemistry Steps. Retrieved from [Link]

-

The Gabriel Synthesis. (2018). In Master Organic Chemistry. Retrieved from [Link]

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Examples of 13C NMR Spectra. (2014). All About Drugs.

- 13C NMR Chemical Shift Table. (n.d.).

- Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391.

-

3-Aminoazepan-2-one hydrochloride. (n.d.). In PubChem. Retrieved from [Link]

-

Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. (n.d.). In PubMed. Retrieved from [Link]

-

Caprolactam. (2024). In Wikipedia. Retrieved from [Link]

Sources

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]